molecular formula C13H11ClFNO3S B4917504 Glycine,N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-,ethyl ester(9ci)

Glycine,N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-,ethyl ester(9ci)

Cat. No.: B4917504
M. Wt: 315.75 g/mol
InChI Key: MBJQMXYLXRYZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-, ethyl ester (9CI) is a chemical compound known for its unique structure and properties It is a derivative of glycine, an amino acid, and features a benzo[b]thienyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-, ethyl ester (9CI) typically involves the reaction of glycine with 3-chloro-4-fluorobenzo[b]thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-, ethyl ester (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine and fluorine atoms in the benzo[b]thienyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

Glycine, N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-, ethyl ester (9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-, ethyl ester (9CI) involves its interaction with specific molecular targets. The benzo[b]thienyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-[(3-chloro-4-methylbenzo[b]thien-2-yl)carbonyl]-, ethyl ester
  • Glycine, N-[(3-bromo-4-fluorobenzo[b]thien-2-yl)carbonyl]-, ethyl ester
  • Glycine, N-[(3-chloro-4-fluorobenzo[b]furan-2-yl)carbonyl]-, ethyl ester

Uniqueness

Glycine, N-[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]-, ethyl ester (9CI) is unique due to the specific substitution pattern on the benzo[b]thienyl group. The combination of chlorine and fluorine atoms provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S/c1-2-19-9(17)6-16-13(18)12-11(14)10-7(15)4-3-5-8(10)20-12/h3-5H,2,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJQMXYLXRYZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C2=C(C=CC=C2S1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.